molecular formula C10H10F3NO3 B14865348 3-Amino-3-(3-trifluoromethoxy-phenyl)-propionic acid

3-Amino-3-(3-trifluoromethoxy-phenyl)-propionic acid

Cat. No.: B14865348
M. Wt: 249.19 g/mol
InChI Key: HRVRMAVSOHOUST-UHFFFAOYSA-N
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Description

3-Amino-3-(3-trifluoromethoxy-phenyl)-propionic acid is an organic compound with the molecular formula C10H10F3NO3 It is characterized by the presence of an amino group, a trifluoromethoxy group, and a phenyl ring attached to a propionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-trifluoromethoxy-phenyl)-propionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-trifluoromethoxy-benzaldehyde and glycine.

    Condensation Reaction: The aldehyde group of 3-trifluoromethoxy-benzaldehyde reacts with the amino group of glycine under basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Hydrolysis: The final step involves hydrolysis of the amine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-trifluoromethoxy-phenyl)-propionic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The trifluoromethoxy group can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Reduced trifluoromethoxy derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

3-Amino-3-(3-trifluoromethoxy-phenyl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-trifluoromethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-chloro-3-trifluoromethoxy-phenyl)-propionic acid
  • 3-Amino-3-(4-bromo-3-trifluoromethoxy-phenyl)-propionic acid

Uniqueness

3-Amino-3-(3-trifluoromethoxy-phenyl)-propionic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

3-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)

InChI Key

HRVRMAVSOHOUST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(CC(=O)O)N

Origin of Product

United States

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